molecular formula C10H8FNO B11914350 6-Fluoro-7-methylquinolin-8-ol

6-Fluoro-7-methylquinolin-8-ol

Cat. No.: B11914350
M. Wt: 177.17 g/mol
InChI Key: DGDCDHXEVBNXCF-UHFFFAOYSA-N
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Description

6-Fluoro-7-methylquinolin-8-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution of a halogenated quinoline derivative. For instance, starting from 7-chloro-6-fluoroquinoline, a nucleophilic substitution reaction with a suitable nucleophile can yield this compound .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions under controlled conditions. These methods may utilize catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial processes can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methylquinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents .

Scientific Research Applications

6-Fluoro-7-methylquinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methylquinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and antineoplastic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both a fluorine atom and a methyl group on the quinoline ring enhances its stability and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluoro-7-methylquinolin-8-ol

InChI

InChI=1S/C10H8FNO/c1-6-8(11)5-7-3-2-4-12-9(7)10(6)13/h2-5,13H,1H3

InChI Key

DGDCDHXEVBNXCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=C1O)F

Origin of Product

United States

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